molecular formula C23H16O B12701112 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one CAS No. 50558-60-6

15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one

Cat. No.: B12701112
CAS No.: 50558-60-6
M. Wt: 308.4 g/mol
InChI Key: HJWGEXYENXUNCI-UHFFFAOYSA-N
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Description

15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound belonging to the cyclopenta[a]phenanthrene family This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one can be achieved through various methods. One notable method involves the reduction of the diethyl phosphate derivative of its 11-hydroxy precursor using sodium and liquid ammonia . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.

    Biology: Research has explored its potential biological activities, including its interactions with biological macromolecules.

    Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a candidate for drug development studies.

    Industry: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one is unique due to its phenyl group at the 15-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.

Properties

CAS No.

50558-60-6

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

15-phenyl-15,16-dihydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C23H16O/c24-22-14-21(15-6-2-1-3-7-15)23-19-11-10-16-8-4-5-9-17(16)18(19)12-13-20(22)23/h1-13,21H,14H2

InChI Key

HJWGEXYENXUNCI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1=O)C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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